Canagliflozin Impurity 6

Übersicht

Beschreibung

Canagliflozin is an anti-diabetic medication used to improve blood sugar control in people with type 2 diabetes . It’s not recommended for type 1 diabetes . There are various impurities related to Canagliflozin, including different isomers and derivatives .

Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of the starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis

The molecular structure of Canagliflozin and its impurities can be complex, with various isomers and derivatives . For example, the molecular formula of Canagliflozin is C24H25FO5S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Canagliflozin and its impurities can be complex and require careful analysis . The separation of Canagliflozin and its isomeric impurities from its other impurities has been demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of Canagliflozin and its impurities can be analyzed using various techniques . For example, the ACQUITY UPC2 System has been used for method screening and scale-up .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Canagliflozin Impurities

Canagliflozin's manufacturing and optimization processes have identified multiple potential impurities, including Hydroperoxide (Impurity-D), Sulfone (impurity-F), and Dimer (impurity-C). Detailed investigations into the structural characterization of these impurities were conducted through their independent synthesis and comprehensive spectral analysis, including 2D NMR, 19F NMR, and chromatographic retention time profiles (Pachore et al., 2017).

Ecofriendly Analysis of Canagliflozin and Impurities

An ecofriendly appraisal of a stability-indicating high-performance chromatographic assay of canagliflozin and metformin, along with their toxic impurities, has been developed. This method focuses on minimizing environmental impact while ensuring precise quantification of drug components and impurities. The greenness profile of this assay was evaluated using several assessment approaches, highlighting the importance of sustainable practices in pharmaceutical analysis (Emam & Emam, 2022).

Electrochemical Analysis for Canagliflozin Impurities

An alternative method using an electrochemical flow cell for the oxidative stress testing of canagliflozin, aimed at identifying and analyzing its impurities, showcases the potential for rapid and environmentally friendly drug testing. This method emphasizes significant time and resource savings by reducing the need for large quantities of active ingredients and solvents, making it a valuable tool for the pharmaceutical industry in the context of drug impurity analysis (Vymyslický et al., 2021).

UHPLC-MS/MS for Canagliflozin Impurity Detection

The development and validation of a sensitive UHPLC-MS/MS assay for the rapid determination of canagliflozin in rat plasma represent a significant advancement in detecting and quantifying this drug and its impurities in biological samples. By employing negative ionization mode, this method avoids the formation of adduct-ions, ensuring accurate and reliable measurements of canagliflozin levels (Iqbal et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

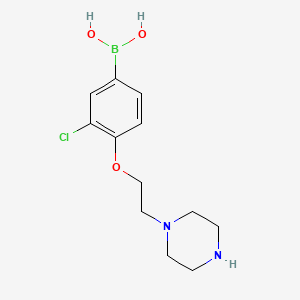

2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSHXQANWMHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Canagliflozin Impurity 6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)